

Measuring Calcium Transients in Cardiomyocytes with Fura-5F AM: Application Notes and Protocols

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Compound of Interest

Compound Name: Fura-5F AM

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Introduction

Calcium (Ca^{2+}) is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes, including excitation-contraction coupling in cardiomyocytes.[1][2] The precise spatial and temporal regulation of intracellular Ca^{2+} concentrations ($[\text{Ca}^{2+}]_i$) is critical for normal cardiac function, and aberrant Ca^{2+} handling is a hallmark of many cardiovascular diseases.[2] Fluorescent indicators are indispensable tools for studying these dynamic Ca^{2+} signals.[1] **Fura-5F AM** is a ratiometric fluorescent Ca^{2+} indicator designed for the quantitative measurement of intracellular calcium concentrations. Its lower affinity for Ca^{2+} compared to its predecessor, Fura-2, makes it particularly well-suited for tracking the large and rapid Ca^{2+} transients that occur in cardiomyocytes without significant buffering of the calcium signal.[3][4]

This document provides detailed application notes and protocols for the use of **Fura-5F AM** to measure calcium transients in cardiomyocytes.

Properties of Fura-5F AM

Fura-5F is an analog of Fura-2, engineered with an electron-withdrawing fluorine atom to lower its affinity for Ca^{2+} . [3] Like Fura-2, it is a ratiometric indicator, meaning that the ratio of its fluorescence emission at a single wavelength when excited at two different wavelengths is

used to determine the $[Ca^{2+}]_i$.^{[2][5]} This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data.^{[2][6]}

The acetoxymethyl (AM) ester form of Fura-5F is a cell-permeant version of the dye. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca^{2+} -sensitive form of Fura-5F in the cytoplasm.^{[1][2][7]}

Quantitative Data for **Fura-5F AM**

Property	Value	Reference
Dissociation Constant (Kd) for Ca^{2+}	~400 nM	^[3]
Excitation Wavelength (Ca^{2+} -bound)	~336 nm	^[8]
Excitation Wavelength (Ca^{2+} -free)	~363 nm	^[8]
Emission Wavelength	~512 nm	^[8]

Experimental Protocols

I. Reagent Preparation

1. **Fura-5F AM** Stock Solution (1-5 mM):

- Dissolve the **Fura-5F AM** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).^[9]
- For example, to make a 1 mM stock solution, add 50 μ L of DMSO to 50 μ g of **Fura-5F AM**.
- Vortex thoroughly to ensure the dye is fully dissolved.
- Aliquot the stock solution into single-use volumes (e.g., 10 μ L) to avoid repeated freeze-thaw cycles and protect from light.^[7]
- Store aliquots at -20°C, desiccated.^[9]

2. Pluronic F-127 Stock Solution (20% w/v in DMSO):

- Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous media.[\[1\]](#)[\[9\]](#)
- Dissolve Pluronic F-127 in DMSO to make a 20% (w/v) stock solution.

3. Loading Buffer:

- Prepare a physiological buffer suitable for cardiomyocytes, such as Tyrode's solution or a HEPES-buffered Hanks' Balanced Salt Solution (HBSS).[\[1\]](#)[\[10\]](#)
- The buffer should be at the appropriate pH (typically 7.3-7.4) and temperature for the cells.

II. Cardiomyocyte Loading with Fura-5F AM

This protocol is a general guideline and should be optimized for the specific cardiomyocyte preparation (e.g., isolated adult ventricular myocytes, neonatal myocytes, or stem cell-derived cardiomyocytes).

- Cell Preparation:
 - Isolate or culture cardiomyocytes according to standard laboratory protocols.
 - For adherent cells, ensure they are plated on appropriate coverslips or imaging dishes. For cells in suspension, they can be loaded in a microcentrifuge tube.[\[9\]](#)[\[11\]](#)
- Prepare **Fura-5F AM** Loading Solution:
 - On the day of the experiment, thaw an aliquot of the **Fura-5F AM** stock solution and the Pluronic F-127 stock solution.
 - In a microcentrifuge tube, mix a volume of the **Fura-5F AM** stock solution with an equal volume of the 20% Pluronic F-127 stock solution.
 - Dilute this mixture into the pre-warmed loading buffer to achieve a final **Fura-5F AM** concentration typically in the range of 1-5 μM .[\[9\]](#) The final concentration of Pluronic F-127 will be approximately 0.02%.

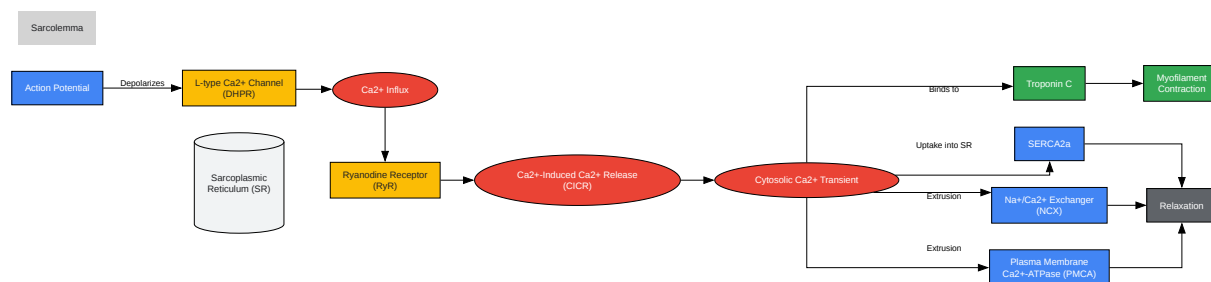
- Vortex the loading solution thoroughly to ensure proper mixing.
- Loading Procedure:
 - For adherent cells, remove the culture medium and wash the cells once with the loading buffer.
 - Add the **Fura-5F AM** loading solution to the cells.
 - For cells in suspension, gently pellet the cells, remove the supernatant, and resuspend them in the loading solution.[\[7\]](#)
 - Incubate the cells for 15-60 minutes at room temperature or 37°C.[\[9\]](#) The optimal loading time and temperature should be determined empirically to achieve adequate signal without causing cellular stress or dye compartmentalization.[\[12\]](#) Protect the cells from light during incubation.[\[7\]](#)
- Washing and De-esterification:
 - After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.[\[9\]](#)
 - Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the **Fura-5F AM** within the cells.[\[7\]](#)[\[9\]](#) This step is crucial for an accurate Ca²⁺ response.

III. Measurement of Calcium Transients

- Microscopy Setup:
 - Use a fluorescence imaging system equipped for ratiometric imaging with excitation wavelengths around 340 nm and 380 nm and an emission filter around 510 nm.[\[2\]](#)[\[5\]](#)
 - Mount the coverslip with the loaded cardiomyocytes onto the microscope stage.
 - Continuously perfuse the cells with physiological buffer at a constant temperature.
- Data Acquisition:

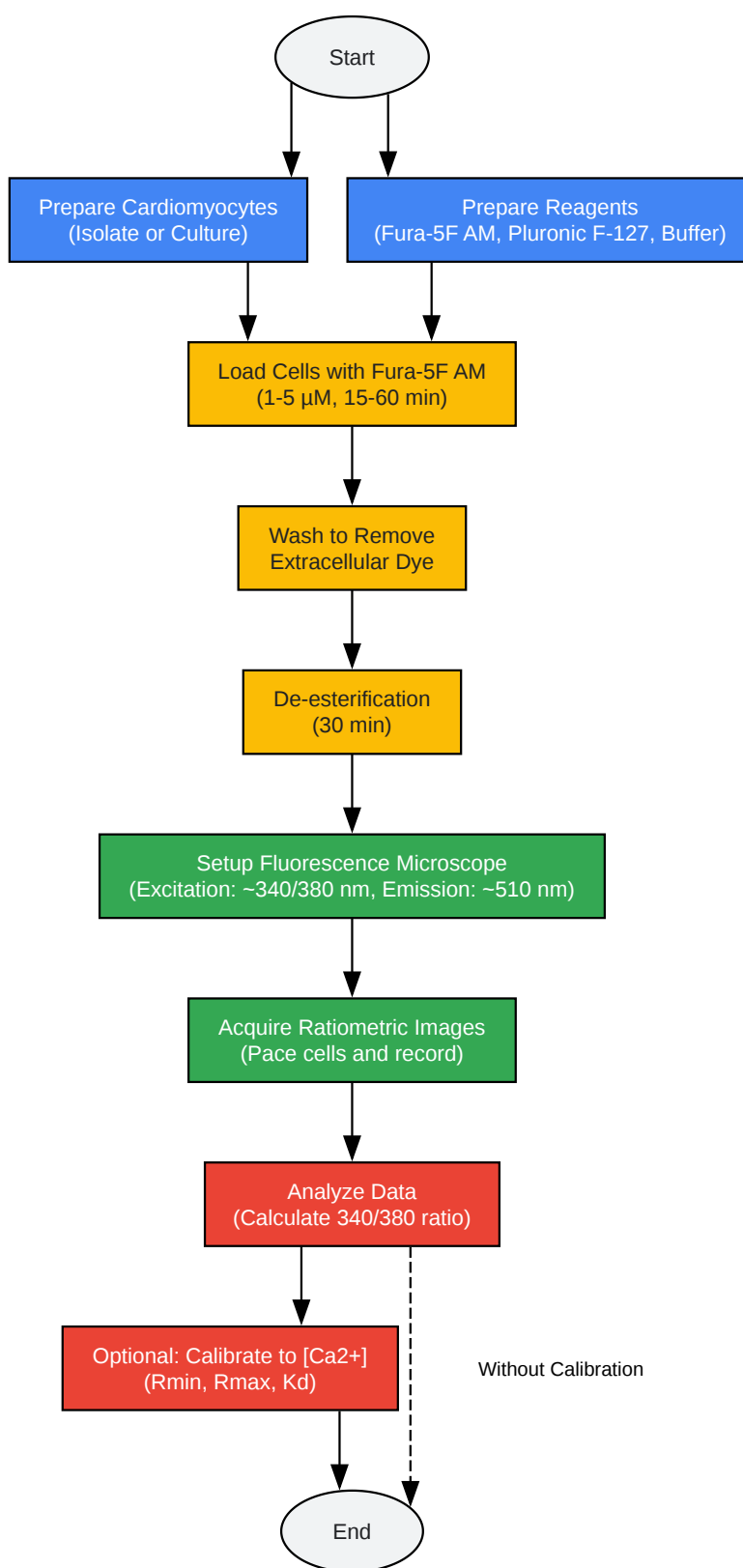
- Acquire fluorescence images by alternating the excitation between the two wavelengths (e.g., 340 nm and 380 nm) and collecting the emission at ~510 nm.
- To measure Ca^{2+} transients, pace the cardiomyocytes at a physiological frequency using field stimulation.
- Record the fluorescence changes in response to the electrical stimulation.
- Data Analysis:
 - For each time point, calculate the ratio of the fluorescence intensity at the Ca^{2+} -sensitive wavelength (excited at ~340 nm) to the fluorescence intensity at the Ca^{2+} -insensitive (isosbestic) wavelength (excited at ~380 nm).[\[2\]](#)
 - The change in this ratio over time represents the calcium transient.
 - To convert the ratio to absolute $[\text{Ca}^{2+}]_i$, a calibration procedure is required. This typically involves determining the minimum ratio (R_{\min}) in a Ca^{2+} -free solution and the maximum ratio (R_{\max}) in a Ca^{2+} -saturating solution, along with the dissociation constant (K_d) of the indicator.[\[6\]](#)

Signaling Pathways and Workflows



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Caption: Cardiomyocyte Excitation-Contraction Coupling Pathway.



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Caption: Experimental Workflow for Measuring Ca^{2+} Transients.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Fluorescence Signal	- Incomplete de-esterification of AM ester.- Insufficient dye loading (concentration too low or incubation time too short).- Photobleaching.	- Ensure adequate de-esterification time (at least 30 minutes).- Optimize loading concentration and time.- Minimize exposure to excitation light.[2]
High Background Fluorescence	- Incomplete removal of extracellular dye.- Dye leakage from cells.[12]	- Ensure thorough washing after loading.- Consider using an anion transport inhibitor like probenecid (if compatible with the cell type).[10]
Uneven Dye Loading	- Inconsistent cell health or density.- Poor dispersion of Fura-5F AM in the loading buffer.	- Ensure a healthy and evenly distributed cell population.- Use Pluronic F-127 and vortex the loading solution thoroughly.[9]
Altered Cell Function (e.g., reduced contractility)	- Dye concentration is too high, leading to Ca ²⁺ buffering.[4][7]- Cytotoxicity from DMSO or the dye itself.	- Use the lowest effective dye concentration.- Ensure the final DMSO concentration is low (<0.1%).
Ratio Changes are Small or Noisy	- Low signal-to-noise ratio.- Incorrect filter sets or microscope settings.	- Increase dye loading if possible without causing buffering.- Verify the correct excitation and emission filters are in use.

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